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Hox 1.11 protein

Developmental biology Transcriptional regulation Protein engineering

Hox 1.11 protein (CAS 149023-69-8), also designated homeobox protein Hox-A2 (HOXA2), is a sequence-specific transcription factor originally isolated from rat aortic smooth muscle. The full-length rat protein comprises 372 amino acid residues containing a conserved pentapeptide motif, a homeodomain, and an acidic region.

Molecular Formula C8H5F3
Molecular Weight 0
CAS No. 149023-69-8
Cat. No. B1176562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHox 1.11 protein
CAS149023-69-8
SynonymsHox 1.11 protein
Molecular FormulaC8H5F3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluate Hox 1.11 Protein (CAS 149023-69-8) for Purchase: Key Identity, Purity & Structural Specifications


Hox 1.11 protein (CAS 149023-69-8), also designated homeobox protein Hox-A2 (HOXA2), is a sequence-specific transcription factor originally isolated from rat aortic smooth muscle [1]. The full-length rat protein comprises 372 amino acid residues containing a conserved pentapeptide motif, a homeodomain, and an acidic region [2]. Belonging to the Antennapedia-class homeobox superfamily, Hox-1.11 functions within a developmental regulatory system that provides cells with anterior-posterior positional identity [1][2]. The native protein’s homeodomain shares 100% sequence identity with that of murine Hox-2.8 (HOXB2), yet divergent N-terminal and C-terminal regions confer distinct regulatory properties that prevent functional interchangeability with close paralogs [2].

Why Routine Hox-Family Proteins Cannot Replace Hox 1.11 Protein (CAS 149023-69-8) in Defined Assays


Despite sharing a highly conserved homeodomain DNA-binding fold, individual HOX paralogs execute non-redundant transcriptional programs in vivo that cannot be rescued by simple domain-swap or paralog substitution [1]. Hox-1.11 (HOXA2) specifies second branchial arch (BA2) identity in vertebrate embryos; replacing it with its closest homeodomain-identical paralog Hox-2.8 fails to compensate because the divergent N- and C-terminal regions mediate paralog-specific protein–protein interactions with TALE cofactors (PBX/MEIS) and tissue-specific transcription factors [1][2]. Quantitative ChIP-seq and in vitro binding assays demonstrate that HOXA2 and its paralog HOXA3 occupy largely non-overlapping genomic target sites and display differential affinity for shared HOX-PBX motifs, with HOXA2 exhibiting higher affinity for the Meis2 enhancer than HOXA3 [2]. Generic substitution therefore introduces both qualitative and quantitative errors in target-gene regulation readouts.

Quantitative Differentiation of Hox 1.11 Protein (CAS 149023-69-8) Versus Closest Analogs: Evidence for Procurement Decisions


Homeodomain Sequence Identity vs. N/C-Terminal Divergence: Hox-1.11 Compared with Hox-2.8 (HOXB2)

The homeodomain of Hox-1.11 (HOXA2) is 100% identical at the amino acid level to that of murine Hox-2.8 (the ortholog of human HOXB2), confirming shared DNA-contact residues. However, the N-terminal (pre-homeodomain) and C-terminal (post-homeodomain) regions are substantially divergent between the two proteins, with sequence similarity described as 'similar' but not identical [1]. This structural dichotomy explains why Hox-2.8 cannot functionally substitute for Hox-1.11 in branchial arch patterning assays: the divergent terminal regions encode paralog-specific TALE cofactor interaction surfaces that determine genomic target-site selection [1].

Developmental biology Transcriptional regulation Protein engineering

Differential DNA-Binding Affinity: HOXA2 (Hox-1.11) vs. HOXA3 for the Meis2 Enhancer HOX-PBX Motif

In quantitative electrophoretic mobility shift assays (EMSA) using the Meis2 enhancer probe, HOXA2 (Hox-1.11) exhibited markedly higher binding affinity for the TGATNNAT HOX-PBX composite motif compared with its paralog HOXA3. The formation of the HOXA2/PBX/MEIS trimeric complex on the wild-type Meis2 probe (TGATTGAT core) was used as a reference; mutating the core variable nucleotides TG→GG or TG→CG reduced HOXA2 binding by 7- to 9-fold [1]. Critically, when HOXA3 was tested on the identical probe under matched conditions, a higher concentration of HOXA3 was required to achieve the trimeric complex, consistent with HOXA2 possessing higher intrinsic affinity for this shared enhancer element [1].

Biochemistry Electrophoretic mobility shift assay HOX-PBX cooperativity

Paralog-Specific Heterodimerization: HOXA2 (Hox-1.11) Forms DNA-Binding-Incompetent Complexes with HOXA3

Co-immunoprecipitation experiments in HEK cells demonstrated that HOXA2 (Hox-1.11) and HOXA3 physically interact in a protein complex, and this interaction is substantially enhanced by the addition of PBX/MEIS cofactors [1]. However, when co-translated HOXA2 and HOXA3 were incubated with the Meis2 probe in the presence of PBX/MEIS, no supershifted tetrameric band was observed—even when HOXA3 was added at a higher concentration to favor complex formation [1]. This indicates that the HOXA2-HOXA3 heterodimer is unable to bind DNA, providing a mechanistic basis for 'posterior prevalence' where HOXA3 can trap HOXA2 in a nonfunctional complex to dampen anterior transcriptional programs [1].

Protein-protein interaction Posterior prevalence HOX paralog crosstalk

Species-Specific Sequence Verification: Rat Hox-1.11 (P31246) Contains Unique Residues Absent in Human and Mouse Orthologs

The rat Hox-1.11 protein (UniProt accession P31246; GenBank AAA67846.1) shares 80.79% overall amino acid identity with Xenopus tropicalis HOXA2, with 86.84% similarity . Cross-species BLAST alignments confirm that while the homeodomain is universally conserved, the N-terminal region (amino acids 1–~180) and the acidic C-terminal domain harbor multiple species-divergent substitutions [1]. Specifically, human HOXA2 (UniProt O43364) and mouse Hoxa2 differ from the rat sequence at several positions within the TALE cofactor interaction interface, which may alter binding kinetics to PBX/MEIS partners in cross-species experimental designs [1].

Comparative genomics Species-specific reagents Ortholog validation

Embryonic Expression Specificity: Hox-1.11 RNA Is Spatiotemporally Restricted with Peak Abundance at E12

Northern blot analysis of mouse embryos detected a single Hox-1.11 poly(A)+ RNA species of approximately 1.7 kb. Expression was most abundant in 12-day-old embryos and progressively decreased during further embryonic development [1]. In situ hybridization of 12- to 14-day-old mouse embryos localized Hox-1.11 expression to the mid and posterior hindbrain (most anterior boundary), VII and VIII cranial ganglia, spinal cord, spinal ganglia, larynx, lungs, vertebrae, sternum, and intestine [1]. This spatiotemporal expression signature is distinct from other HOX paralogs: Hox-2.8, despite sharing an identical homeodomain, exhibits a different anterior expression boundary and tissue distribution [1].

Developmental biology In situ hybridization HOX expression timing

Optimal Application Scenarios for Hox 1.11 Protein (CAS 149023-69-8) Based on Verified Differentiation Evidence


Branchial Arch Patterning and Craniofacial Development Studies

Use rat Hox-1.11 protein as the reference standard for second branchial arch (BA2) identity specification experiments. The protein's well-characterized expression in mid/posterior hindbrain, cranial ganglia, and pharyngeal arch derivatives [1] makes it indispensable for in vitro reconstitution of HOX-dependent enhancer activation assays specific to BA2-derived structures.

HOX-PBX/MEIS Cooperative Binding and Heterodimerization Assays

Employ Hox-1.11 as the preferred HOX paralog for quantitative EMSA or DNA-pulldown experiments requiring robust trimeric complex (HOX/PBX/MEIS) formation on TGATNNAT motifs. The documented higher affinity of HOXA2 for the Meis2 enhancer relative to HOXA3 [1] and the well-defined heterodimerization incompetence with HOXA3 [1] enable clean experimental controls for paralog-specific competition studies.

Rat Vascular Smooth Muscle Differentiation Models

Since Hox-1.11 was originally isolated from rat aortic smooth muscle [1], this protein is the appropriate reagent for studies of vascular smooth muscle differentiation and proliferation in rat cell lines (e.g., A7r5, PAC1). Cross-species sequence divergence (80.79% identity to Xenopus ortholog) [2] means that only the rat-derived protein guarantees faithful interaction with endogenous rat PBX/MEIS cofactors.

HOX Paralog Selectivity Screening Panels

Include Hox-1.11 in a curated panel of HOX paralogs for screening small-molecule or peptide modulators of HOX-DNA binding. The quantifiable 7- to 9-fold reduction in binding upon core motif mutation (TG→GG or TG→CG) [1] provides a validated positive-control dynamic range for assay optimization, while the distinct heterodimerization behavior offers a secondary selectivity endpoint.

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